molecular formula C23H28N2O4S B297740 N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

Cat. No. B297740
M. Wt: 428.5 g/mol
InChI Key: SHDNQLRHMXRFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates downstream signaling pathways that lead to the relaxation of blood vessels and other physiological effects. N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 also inhibits the activity of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cGMP, thereby enhancing the effects of cGMP.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and anti-proliferative effects. Vasodilation refers to the relaxation of blood vessels, which leads to increased blood flow and improved oxygen delivery to tissues. Inhibition of platelet aggregation refers to the prevention of blood clot formation, which can lead to stroke or heart attack. Anti-inflammatory effects refer to the reduction of inflammation, which is a key factor in various diseases. Anti-proliferative effects refer to the inhibition of cell growth, which is important in cancer therapy.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has several advantages for lab experiments, including its high selectivity for sGC and PDE5, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 also has some limitations, including its relatively low potency compared to other sGC activators and its potential for off-target effects.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272, including the development of more potent and selective sGC activators, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the combination of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 with other drugs or therapies may lead to improved therapeutic outcomes.

Synthesis Methods

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 can be synthesized by reacting N-(4-ethoxyphenyl)sulfonyl chloride with bicyclo[2.2.1]hept-2-ylamine, followed by coupling with 2-(aminocarbonyl)phenylacetic acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has been studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, erectile dysfunction, and cancer. In pulmonary arterial hypertension, N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has been shown to increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes blood vessels and improves blood flow. In erectile dysfunction, N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has been shown to enhance the effects of nitric oxide, a signaling molecule that plays a role in penile erection. In cancer, N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.

properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H28N2O4S/c1-2-29-20-10-12-21(13-11-20)30(27,28)25(19-6-4-3-5-7-19)16-23(26)24-22-15-17-8-9-18(22)14-17/h3-7,10-13,17-18,22H,2,8-9,14-16H2,1H3,(H,24,26)

InChI Key

SHDNQLRHMXRFRM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4

Origin of Product

United States

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